SU-11752 is a potent, ATP-competitive small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) with an established IC50 of 0.13 µM [1]. Originally identified from a 3-substituted indolin-2-one library, it serves as a critical biochemical tool for isolating non-homologous end joining (NHEJ) pathways and studying cellular radiosensitization [2]. Unlike broad-spectrum PIKK family inhibitors that cause severe off-target cytotoxicity, SU-11752 provides targeted suppression of DNA double-strand break (DSB) repair while preserving normal cell cycle progression, making it a preferred procurement choice for precision oncology models, synthetic lethality screens, and dynamic DNA damage response (DDR) assays [1].
Substituting SU-11752 with classical, non-selective baseline inhibitors like wortmannin or early-generation agents like OK-1035 severely compromises experimental integrity [1]. Wortmannin irreversibly and covalently binds to DNA-PKcs and potently inhibits PI3K at low nanomolar concentrations, triggering confounding cytotoxicity and global cell cycle arrest that mask specific DNA-PK-mediated repair mechanisms [2]. Conversely, older agents like OK-1035 require excessively high working concentrations (IC50 ~100 µM), introducing solubility constraints and solvent toxicity in cell-based assays [2]. Procuring SU-11752 ensures a reversible, ATP-competitive mechanism with sufficient selectivity to uncouple DNA-PK inhibition from PI3K and ATM kinase activity, ensuring reproducible and target-specific assay readouts [1].
A primary differentiator for SU-11752 is its ability to inhibit DNA-PK without the profound PI3K-mediated cytotoxicity seen with classic inhibitors. While wortmannin inhibits PI3K at ~3 nM (often lower than its DNA-PK IC50 of 16-120 nM), SU-11752 demonstrates an IC50 of 0.13 µM for DNA-PK while requiring 1.1 µM to inhibit PI3K p110γ [1]. This selectivity allows researchers to achieve DNA-PK inhibition without triggering the global cell cycle arrest characteristic of pan-PI3K suppression.
| Evidence Dimension | Kinase Selectivity Profile (IC50) |
| Target Compound Data | DNA-PK IC50 = 0.13 µM; PI3K p110γ IC50 = 1.1 µM |
| Comparator Or Baseline | Wortmannin (PI3K IC50 = ~3 nM; DNA-PK IC50 = 16-120 nM) |
| Quantified Difference | SU-11752 avoids PI3K inhibition at DNA-PK-suppressive doses, whereas wortmannin inhibits PI3K at >10-fold lower concentrations than DNA-PK. |
| Conditions | In vitro kinase activity assays |
Ensures that observed cellular phenotypes are driven by DNA-PK inhibition rather than off-target PI3K-mediated cell cycle arrest.
For dynamic cellular assays, the reversibility of an inhibitor dictates assay flexibility and reproducibility. Wortmannin acts as a non-competitive, irreversible inhibitor by covalently modifying Lys802 in the ATP binding site of DNA-PKcs, which can cause permanent toxicity in prolonged cultures [1]. In contrast, SU-11752 functions as a reversible, ATP-competitive inhibitor [2]. This reversible binding mode prevents permanent target knockout artifacts and allows for standard washout workflows in transient DNA damage response (DDR) models.
| Evidence Dimension | Binding Mechanism |
| Target Compound Data | Reversible, ATP-competitive binding |
| Comparator Or Baseline | Wortmannin (Irreversible, covalent modification of Lys802) |
| Quantified Difference | SU-11752 permits transient inhibition and washout, whereas wortmannin permanently inactivates the kinase. |
| Conditions | Inhibition kinetics and direct ATP binding assays |
Reversible inhibition is essential for dynamic time-course assays and prevents permanent toxicity in prolonged cell cultures.
When compared to early-generation DNA-PK inhibitors, SU-11752 offers vastly superior potency, translating directly to improved solubility and reduced solvent (DMSO) toxicity in culture media. OK-1035, an older baseline standard, exhibits a weak IC50 of 100 µM for DNA-PK, requiring millimolar working concentrations that complicate reagent handling[1]. SU-11752 achieves an IC50 of 0.13 µM and effectively inhibits intracellular double-strand break repair at practical handling concentrations of 12–50 µM[2], representing a massive reduction in required compound load.
| Evidence Dimension | In Vitro DNA-PK Inhibition (IC50) |
| Target Compound Data | 0.13 µM |
| Comparator Or Baseline | OK-1035 (100 µM) |
| Quantified Difference | ~760-fold higher biochemical potency for SU-11752, enabling much lower cellular dosing. |
| Conditions | In vitro DNA-PK activity and cellular DSB repair assays |
Lower working concentrations prevent solvent toxicity and reduce the risk of non-specific binding or precipitation in complex cellular assays.
A critical procurement metric for DNA-PK inhibitors in oncology research is their ability to sensitize cells to ionizing radiation (IR) without disrupting parallel repair pathways like ATM. SU-11752 achieves a 5-fold sensitization to IR in cellular models [1]. Crucially, at concentrations that fully inhibit DNA repair and sensitize cells, SU-11752 does not inhibit ATM kinase activity, unlike broader PIKK inhibitors that confound pathway analysis [1].
| Evidence Dimension | Cellular Radiosensitization and ATM Activity |
| Target Compound Data | 5-fold IR sensitization with intact ATM kinase activity |
| Comparator Or Baseline | Broad-spectrum PIKK inhibitors (e.g., Wortmannin, which can inhibit ATM at 100-150 nM) |
| Quantified Difference | SU-11752 cleanly isolates DNA-PK-dependent radiosensitization without confounding ATM suppression. |
| Conditions | Cellular ionizing radiation exposure models |
Allows researchers to specifically map the contribution of DNA-PK to radiation resistance without cross-pathway interference.
Ideal for in vitro oncology models assessing the synergy between ionizing radiation and targeted small molecules, due to its ability to induce a 5-fold sensitization without ATM interference [1].
A preferred tool for studying synthetic lethality in cells with homologous recombination (HR) defects (e.g., BRCA1/2 mutations), where isolating the NHEJ pathway via selective DNA-PK inhibition is required [2].
Highly suited for time-course and washout experiments mapping the kinetics of double-strand break repair, leveraging its reversible, ATP-competitive binding mechanism [2].
Essential for biochemical and cellular assays that require distinguishing between DNA-PK, ATM, and PI3K activities, avoiding the pan-inhibition artifacts caused by agents like wortmannin [1].